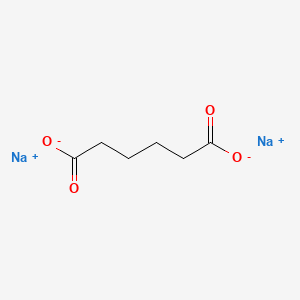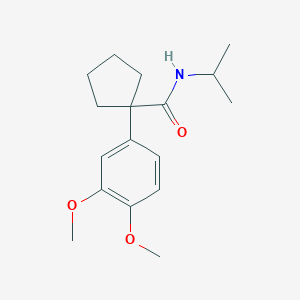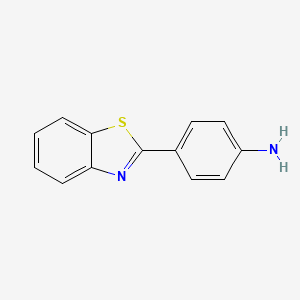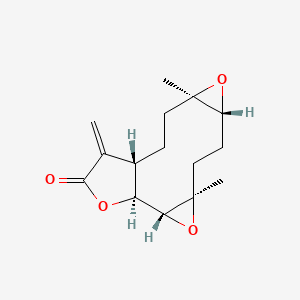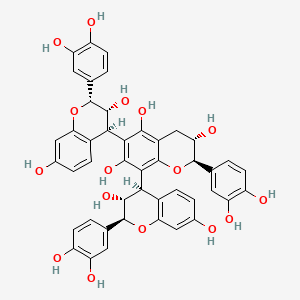
7-Methoxy-2,2,4-trimethyl-3-(4-methoxyphenyl)-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4',7-dimethoxy-2,2,4-trimethyl-Delta(3)-isoflavan is a methoxyisoflavan that is isoflavan carrying a double bond across positions 3 and 4, methoxy groups at positions 7 and 4' and methyl groups at positions 2, 2 and 4 respectively. It derives from a hydride of an isoflavan.
Applications De Recherche Scientifique
Chemical Synthesis and Methodologies
Synthesis Techniques : This compound has been used in various chemical synthesis techniques. For instance, it was involved in the conversion into its corresponding dimethyl ortho ester, showcasing its utility in complex organic synthesis processes (Bourke & Collins, 1997).
Development of Novel Compounds : Research has demonstrated the synthesis of novel compounds using 7-Methoxy-2,2,4-trimethyl-3-(4-methoxyphenyl)-2H-1-benzopyran. This includes the creation of benzopyrans with potential as selective estrogen receptor modulators (SERMs) (Gupta et al., 2006).
Biological and Pharmacological Research
Investigation of Biological Activities : The compound has been used in the study of benzopyrans' biological activities. For example, some derivatives exhibited significant antimicrobial and anti-inflammatory activities (Gummudavelly et al., 2009).
Antitumor Activity : Research into its derivatives has shown potential antitumor activity, highlighting its importance in the development of cancer therapies (Nguyen et al., 2006).
Chemical Properties and Analysis
Chemical Structure Analysis : The compound has been used in studies focusing on the analysis of chemical structures, such as the investigation of its crystal structure (Chantrapromma et al., 1989).
Development of Synthetic Methods : It has also played a role in the development of new synthetic methods for related compounds, showcasing its utility in advancing chemical synthesis techniques (Hua et al., 2009).
Propriétés
Numéro CAS |
5188-52-3 |
|---|---|
Formule moléculaire |
C20H22O3 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
7-methoxy-3-(4-methoxyphenyl)-2,2,4-trimethylchromene |
InChI |
InChI=1S/C20H22O3/c1-13-17-11-10-16(22-5)12-18(17)23-20(2,3)19(13)14-6-8-15(21-4)9-7-14/h6-12H,1-5H3 |
Clé InChI |
PNVONQDZKVXBHJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(OC2=C1C=CC(=C2)OC)(C)C)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=C(C(OC2=C1C=CC(=C2)OC)(C)C)C3=CC=C(C=C3)OC |
| 5188-52-3 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butenedioic acid(2Z)-, mono[1-[[(2-methyl-1-oxo-2-propenyl)oxy]methyl]propyl] ester (9CI)](/img/structure/B1210739.png)

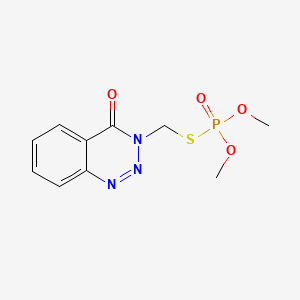
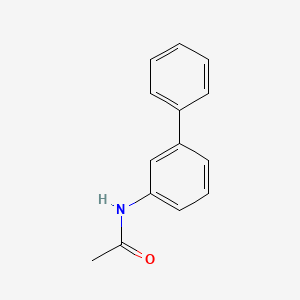
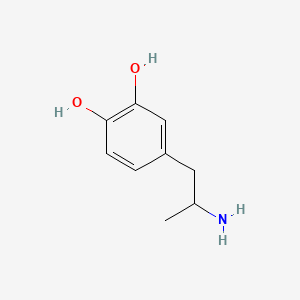
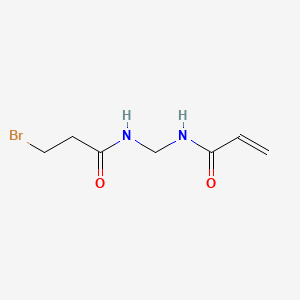
![4-Hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1210748.png)
